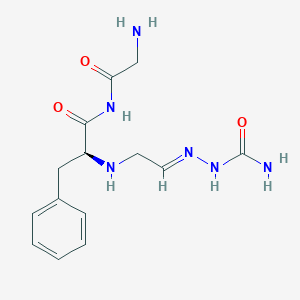

H-Gly-Phe-Gly-aldehyde semicarbazone

描述

H-Gly-Phe-Gly-aldehyde semicarbazone (CAS 102579-48-6) is a semicarbazone derivative synthesized from the condensation of semicarbazide with an aldehyde group attached to the tripeptide glycyl-phenylalanyl-glycine (Gly-Phe-Gly). Its molecular formula is C₁₄H₂₀N₆O₃, and it exhibits solubility in polar solvents due to hydrogen-bonding interactions involving its amino, carbonyl, and semicarbazone functional groups . The compound is primarily utilized in biochemical research for protease purification, such as isolating falcipains from Plasmodium species and Sj31 protease from Schistosoma japonicum .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of glycyl-phenylalanyl-glycine-semicarbazone typically involves the reaction of glycyl-phenylalanyl-glycine with semicarbazide under controlled conditions. The reaction is carried out in an aqueous medium at a pH of around 7-8 to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of glycyl-phenylalanyl-glycine-semicarbazone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to maintain the desired reaction conditions and ensure consistent product quality.

化学反应分析

Types of Reactions

Glycyl-phenylalanyl-glycine-semicarbazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized in the presence of strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

科学研究应用

Glycyl-phenylalanyl-glycine-semicarbazone is widely used in scientific research due to its ability to inhibit specific enzymes and interact with proteins. Its applications include:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Employed in studies related to enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects in treating diseases like Alzheimer’s.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of glycyl-phenylalanyl-glycine-semicarbazone involves its interaction with specific molecular targets, such as enzymes. It binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways involved . This inhibition can lead to various physiological effects, depending on the enzyme targeted and the biological context .

相似化合物的比较

Comparison with Similar Semicarbazone Derivatives

Structural Features

H-Gly-Phe-Gly-Aldehyde Semicarbazone

- Contains a tripeptide backbone (Gly-Phe-Gly) linked to a semicarbazone group.

- Exhibits both hydrophilic (glycine, semicarbazone) and hydrophobic (phenylalanine) regions, enabling interactions with diverse biological targets .

4-Substituted Chlorobenzaldehyde Semicarbazones

- Simpler aromatic aldehydes with chlorine substituents (e.g., o-chloro-, p-chloro-, or 2,6-dichlorobenzaldehyde derivatives).

- Lack peptide chains, relying on halogen and semicarbazone groups for bioactivity .

Thiosemicarbazones

- Replace the semicarbazone oxygen with sulfur (C=S instead of C=O).

- Exhibit enhanced metal-binding capacity and altered electronic properties compared to semicarbazones .

Salicylaldehyde Semicarbazones

- Feature a hydroxyl group adjacent to the aldehyde, enabling tridentate coordination with metals (O, N, O).

- Example: [VO(L)(phen)] complexes with antileishmanial activity .

Key Structural Differences

| Compound Type | Backbone Structure | Functional Groups | Metal-Binding Sites |

|---|---|---|---|

| H-Gly-Phe-Gly-aldehyde SCZ | Tripeptide + semicarbazone | Amide, semicarbazone, aromatic | N, O (peptide and SCZ moieties) |

| 4-Chlorobenzaldehyde SCZ | Aromatic aldehyde | Cl, semicarbazone | N, O (SCZ only) |

| Thiosemicarbazones | Variable aldehydes/ketones | C=S, semicarbazide | N, S |

| Salicylaldehyde SCZ | Hydroxy-substituted aromatic | OH, semicarbazone | O, N, O (tridentate) |

This compound

- Synthesis involves multi-step peptide coupling followed by semicarbazone formation. No explicit details are provided in the evidence, but analogous methods for peptide-aldehyde semicarbazones require controlled pH and temperature to avoid racemization .

Physicochemical and Electronic Properties

Solubility

- H-Gly-Phe-Gly-aldehyde SCZ: High solubility in DMSO and polar solvents due to peptide and semicarbazone groups .

- 4-Chlorobenzaldehyde SCZ: Lower solubility, requiring organic solvents for formulation .

Tautomerism

- Semicarbazones exist in keto-enol tautomeric forms, influencing charge distribution and reactivity. H-Gly-Phe-Gly-aldehyde SCZ’s peptide backbone may stabilize the keto form .

Semiconductivity

H-Gly-Phe-Gly-aldehyde SCZ

- Potential to form peptide-metal complexes, though specific studies are lacking. The tripeptide backbone could enable multidentate coordination .

Salicylaldehyde SCZ-Vanadium Complexes

Thiosemicarbazone-Copper Complexes

- Enhanced anticancer activity via ROS generation and topoisomerase inhibition .

生物活性

H-Gly-Phe-Gly-aldehyde semicarbazone is a compound of significant interest in biochemical research due to its biological activity, particularly its role as an enzyme inhibitor. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a semicarbazone functional group linked to a peptide sequence consisting of glycine (Gly), phenylalanine (Phe), and another glycine (Gly). Its molecular formula is C₁₄H₁₈N₄O₂, with a molecular weight of approximately 278.32 g/mol. The structure can be represented as follows:

Where represents the aldehyde component derived from the peptide sequence.

Mechanism of Biological Activity

The primary biological activity of this compound lies in its ability to act as a reversible inhibitor of cathepsin B, a cysteine protease involved in various physiological processes, including protein degradation and antigen processing. This inhibition has profound implications for cancer biology and parasitology, as cathepsin B is implicated in tumor progression and the life cycles of certain parasites such as Schistosoma japonicum and Plasmodium species .

Enzyme Inhibition Studies

Research indicates that this compound selectively binds to cathepsin B, inhibiting its enzymatic activity. This specificity allows researchers to utilize this compound in biochemical assays to study protease functions. The inhibition mechanism involves the formation of a stable complex between the enzyme and the inhibitor, effectively blocking substrate access to the active site .

Applications in Research

The compound has been employed in various studies focusing on:

- Cancer Research : By inhibiting cathepsin B, this compound can potentially reduce tumor cell invasiveness and metastasis.

- Parasitology : Its efficacy against cathepsin B-like proteinases aids in understanding parasite biology and developing therapeutic strategies against infections.

- Biochemical Assays : The compound serves as a valuable tool for investigating protease functions and interactions within biological systems.

Comparative Analysis with Similar Compounds

The table below compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| This compound | C₁₄H₁₈N₄O₂ | 278.32 g/mol |

| Z-Gly-Phe-Gly-Aldehyde semicarbazone | C₂₂H₂₆N₆O₅ | 454.48 g/mol |

| Glycyl-Phenylalanylglycine-semicarbazone | C₁₄H₂₀N₆O₃ | 320.35 g/mol |

| N-(2-(Aminocarbonyl)hydrazinylidene)glycine | C₁₅H₂₂N₆O₄ | 336.35 g/mol |

This comparison highlights the unique inhibitory action of this compound on cathepsin B, which is not universally shared among similar compounds .

Case Studies

Several studies have documented the effects of this compound:

- Inhibition of Tumor Growth : A study demonstrated that treatment with this compound led to reduced growth rates in tumor cell lines, correlating with decreased cathepsin B activity.

- Parasitic Infection Models : Research involving Schistosoma japonicum showed that this compound effectively inhibited the activity of cathepsin B-like enzymes, leading to reduced viability of the parasites.

常见问题

Q. How can researchers optimize the synthesis of H-Gly-Phe-Gly-aldehyde semicarbazone to ensure high purity and yield?

Basic Methodological Guidance :

The synthesis involves a condensation reaction between H-Gly-Phe-Gly-aldehyde and semicarbazide under acidic or basic catalysis. Key parameters include pH control (optimal range: 3–5), stoichiometric ratios (1:1 aldehyde-to-semicarbazide), and solvent selection (e.g., ethanol/water mixtures). Sodium acetate is often added to buffer the reaction medium, enhancing nucleophilic attack by stabilizing the semicarbazide . Post-synthesis, recrystallization from methanol or ethanol improves purity. Monitor reaction completion via TLC (silica gel, mobile phase: chloroform/methanol 9:1) or HPLC (C18 column, UV detection at 254 nm) .

Q. What spectroscopic techniques are most effective for characterizing semicarbazone derivatives like this compound?

Basic Methodological Guidance :

- NMR : Use - and -NMR to confirm imine bond formation (C=N peak at ~160 ppm in -NMR) and analyze peptide backbone integrity. Aromatic protons from phenylalanine residues appear at δ 7.2–7.4 ppm .

- IR : Detect C=O (amide I band, ~1650 cm) and N-H stretches (~3300 cm). The absence of aldehyde C=O (~1720 cm) confirms successful condensation .

- Mass Spectrometry : ESI-MS or MALDI-TOF can verify molecular weight (e.g., [M+H] for this compound) .

Q. How can conflicting crystallographic and spectroscopic data on semicarbazone conformations be resolved?

Advanced Research Consideration :

Discrepancies may arise from differences in solid-state (X-ray) vs. solution-phase (NMR) structures. For example, X-ray diffraction of salicylaldehyde semicarbazone revealed an anti conformation between the semicarbazone O and hydrazinic N atoms, stabilized by intramolecular H-bonds . In solution, dynamic equilibrium between syn and anti conformers may occur. To resolve contradictions:

- Perform variable-temperature NMR to detect conformational flexibility.

- Compare computational models (DFT) with experimental data to identify dominant conformers .

Q. What strategies are recommended for designing pharmacophore models based on semicarbazone derivatives?

Advanced Research Consideration :

Pharmacophore development requires:

- Structural Modifications : Introduce substituents at key positions (e.g., halogenated aryl rings at site A or extended alkyl chains at site C) to enhance binding to biological targets like viral envelope proteins or ion channels .

- Bioactivity Correlation : Use QSAR models to link electronic (HOMO/LUMO) and steric parameters (logP) with observed activities (e.g., antifungal MIC values) .

- Validation : Test lead compounds in in vitro assays (e.g., antifungal activity against Candida albicans) and validate binding modes via molecular docking .

Q. How do metal coordination properties of semicarbazones influence their bioactivity?

Advanced Research Consideration :

Semicarbazones act as tridentate ligands (NNO donors) in metal complexes. For example:

- Copper(II) complexes exhibit enhanced antifungal activity due to redox-active metal centers disrupting microbial membranes .

- Iron(III) complexes with salicylaldehyde semicarbazone show spin-crossover behavior, which can be exploited in targeted drug delivery systems .

Characterize complexes via cyclic voltammetry (redox potentials) and EPR spectroscopy (metal-ligand bonding) .

Q. What analytical challenges arise in quantifying trace aldehyde semicarbazones in biological matrices?

Advanced Methodological Guidance :

- Sample Preparation : Derivatize aldehydes with semicarbazide to stabilize reactive intermediates. Use hydrogenation (PtO/MeOH) to reduce unsaturated aldehydes for uniform detection .

- LC-MS/MS : Employ MRM transitions (e.g., m/z 296→279 for hexadecenal semicarbazone) with optimized collision energies (23–33 eV) and a C18 column for separation. Include isotopic internal standards (e.g., d5-hexadecenal) to correct for matrix effects .

Q. How can computational methods address discrepancies in semicarbazone stability predictions?

Advanced Research Consideration :

- DFT Calculations : Model π-electron delocalization in the semicarbazone fragment to predict bond lengths and stabilization energies. Compare with X-ray data to refine computational parameters .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) in crystal structures to explain stability variations across derivatives .

Q. What experimental controls are critical when evaluating semicarbazone bioactivity?

Basic Methodological Guidance :

- Negative Controls : Include unmodified aldehydes/ketones and semicarbazide alone to rule out nonspecific effects.

- Stability Controls : Monitor semicarbazone degradation in assay buffers (e.g., PBS, pH 7.4) via HPLC to ensure compound integrity during testing .

属性

IUPAC Name |

(2S)-N-(2-aminoacetyl)-2-[[(2E)-2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O3/c15-9-12(21)19-13(22)11(8-10-4-2-1-3-5-10)17-6-7-18-20-14(16)23/h1-5,7,11,17H,6,8-9,15H2,(H3,16,20,23)(H,19,21,22)/b18-7+/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIYCCLYIQNYLQ-TUVHXFJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(=O)CN)NCC=NNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC(=O)CN)NC/C=N/NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102579-48-6 | |

| Record name | Glycyl-phenylalanyl-glycine-semicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102579486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。